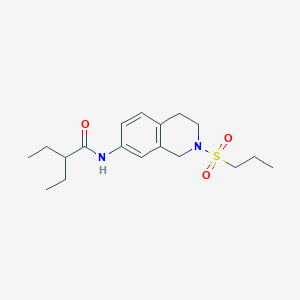

2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Descripción

2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with a propylsulfonyl group at the 2-position and a butanamide side chain at the 7-position. The compound’s structure integrates sulfonyl and amide functionalities, which are common in bioactive molecules targeting enzymatic or receptor-mediated pathways.

Propiedades

IUPAC Name |

2-ethyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-4-11-24(22,23)20-10-9-15-7-8-17(12-16(15)13-20)19-18(21)14(5-2)6-3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAONBUPUWHCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Butanamide Moiety: The final step involves the amidation reaction where the sulfonylated tetrahydroisoquinoline reacts with 2-ethylbutanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the propyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds derived from tetrahydroisoquinolines exhibit neuroprotective effects. Specifically, the inhibition of ferroptosis—an iron-dependent form of regulated cell death—has been linked to neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The compound's structure suggests it may interact with pathways involved in neuroprotection and cell survival.

Anticancer Activity

Tetrahydroisoquinoline derivatives have been studied for their anticancer properties. The compound may exert inhibitory effects on specific kinases involved in cancer progression, particularly the Wee1 kinase, which plays a critical role in the cell cycle regulation. This suggests potential applications in cancer therapy, particularly as a sensitizer for chemotherapy or radiation therapy.

Anti-inflammatory Effects

There is emerging evidence that tetrahydroisoquinoline derivatives possess anti-inflammatory properties. The sulfonyl group may contribute to modulating inflammatory pathways, making this compound a candidate for treating inflammatory disorders.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Ferroptosis Inhibition : A study highlighted the role of tetrahydroquinoline derivatives in inhibiting ferroptosis, providing insights into their neuroprotective mechanisms against oxidative stress-related neuronal damage .

- Kinase Inhibition : Research demonstrated that certain tetrahydroisoquinoline derivatives exhibit significant kinase-inhibitory effects, suggesting their potential as therapeutic agents in oncology .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Neuroprotection | Ferroptosis inhibition | Protection against neurodegeneration |

| Cancer Therapy | Kinase inhibition | Sensitization to chemotherapy |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory disorders |

Mecanismo De Acción

The mechanism of action of 2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The tetrahydroisoquinoline core can interact with various receptors and enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Key Observations :

- The target compound differs from IIIa () in its core structure (tetrahydroisoquinoline vs. quinoline) and substituents (propylsulfonyl vs. styryl-methoxybenzenesulfonamide).

- Compared to the pentanamide derivatives in , the target compound’s shorter butanamide chain and tetrahydroisoquinoline core may confer distinct pharmacokinetic properties, such as metabolic stability .

Physicochemical Properties

Data from for analogous compounds provide insights:

Actividad Biológica

2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 305.39 g/mol

The presence of the tetrahydroisoquinoline moiety is significant due to its role in various biological activities.

1. Inhibition of Enzymatic Activity

Recent studies have shown that compounds similar to 2-ethyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide exhibit inhibitory effects on specific enzymes such as monoacylglycerol acyltransferase 2 (MGAT2). This inhibition is crucial for conditions like obesity and diabetes, where fat absorption needs regulation. For instance, a related compound demonstrated an IC50 value of 1522 nM in enzyme assays and effectively suppressed fat absorption by 57% in animal models .

2. Anticancer Properties

The compound has been implicated in cancer treatment strategies. Research indicates that tetrahydroisoquinoline derivatives possess significant anticancer activities by inhibiting various kinases involved in cancer cell proliferation. Specifically, compounds in this class have shown promise against several cancer types including breast and lung cancers . The mechanism often involves the modulation of signaling pathways that regulate cell growth and apoptosis.

3. Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroisoquinoline derivatives may provide neuroprotective benefits. These compounds are thought to exert their effects through antioxidant mechanisms and by inhibiting ferroptosis—a form of regulated cell death associated with neurodegenerative diseases . Such properties make them potential candidates for treating conditions like multiple sclerosis.

Case Study 1: MGAT2 Inhibition

A study focused on a structurally related compound demonstrated its efficacy in inhibiting MGAT2, which plays a critical role in lipid metabolism. The results indicated significant reductions in fat absorption during oral lipid tolerance tests in mice, highlighting the therapeutic potential of these compounds in managing metabolic disorders .

Case Study 2: Anticancer Activity

In another study involving a series of tetrahydroisoquinoline derivatives, researchers observed that specific modifications to the chemical structure enhanced anticancer activity against various tumor cell lines. The findings suggested that these derivatives could serve as effective agents in chemotherapy regimens due to their ability to target multiple pathways involved in tumor growth .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.